molecular formula C15H24ClNO3 B4085179 1-(2,6-dimethyl-4-morpholinyl)-3-phenoxy-2-propanol hydrochloride

1-(2,6-dimethyl-4-morpholinyl)-3-phenoxy-2-propanol hydrochloride

Cat. No. B4085179
M. Wt: 301.81 g/mol
InChI Key: DXALASLPLBPEJZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2,6-dimethyl-4-morpholinyl)-3-phenoxy-2-propanol hydrochloride, also known as propranolol, is a beta-blocker medication that is commonly used to treat hypertension, angina, and arrhythmias. In addition to its clinical applications, propranolol has also been widely studied for its potential use in scientific research.

Scientific Research Applications

Propranolol has been widely studied for its potential use in scientific research, particularly in the fields of neuroscience and psychology. One of the most well-known applications of 1-(2,6-dimethyl-4-morpholinyl)-3-phenoxy-2-propanol hydrochloride in research is its use in the treatment of post-traumatic stress disorder (PTSD). Studies have shown that 1-(2,6-dimethyl-4-morpholinyl)-3-phenoxy-2-propanol hydrochloride can reduce the emotional intensity of traumatic memories, making it a potential treatment option for individuals with PTSD.
In addition to its use in PTSD research, 1-(2,6-dimethyl-4-morpholinyl)-3-phenoxy-2-propanol hydrochloride has also been studied for its potential use in the treatment of anxiety disorders, addiction, and even cancer. For example, studies have shown that 1-(2,6-dimethyl-4-morpholinyl)-3-phenoxy-2-propanol hydrochloride can reduce the symptoms of social anxiety disorder by blocking the effects of adrenaline in the body. Other studies have suggested that 1-(2,6-dimethyl-4-morpholinyl)-3-phenoxy-2-propanol hydrochloride may be effective in reducing drug cravings and withdrawal symptoms in individuals with addiction.

Mechanism of Action

Propranolol works by blocking the effects of adrenaline and other stress hormones in the body. Specifically, it blocks the beta-adrenergic receptors in the sympathetic nervous system, which are responsible for the body's "fight or flight" response. By blocking these receptors, 1-(2,6-dimethyl-4-morpholinyl)-3-phenoxy-2-propanol hydrochloride can reduce the physical symptoms of anxiety and stress, such as increased heart rate and blood pressure.
Biochemical and Physiological Effects:
Propranolol has a number of biochemical and physiological effects on the body. In addition to its ability to block the beta-adrenergic receptors, 1-(2,6-dimethyl-4-morpholinyl)-3-phenoxy-2-propanol hydrochloride also has anti-inflammatory properties and can reduce the production of cytokines in the body. This makes it a potential treatment option for inflammatory conditions such as rheumatoid arthritis and inflammatory bowel disease.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 1-(2,6-dimethyl-4-morpholinyl)-3-phenoxy-2-propanol hydrochloride in lab experiments is its well-established safety profile. Propranolol has been used clinically for decades and is generally considered safe and well-tolerated. In addition, 1-(2,6-dimethyl-4-morpholinyl)-3-phenoxy-2-propanol hydrochloride is readily available and relatively inexpensive, making it an attractive option for researchers on a budget.
However, there are also some limitations to using 1-(2,6-dimethyl-4-morpholinyl)-3-phenoxy-2-propanol hydrochloride in lab experiments. For example, 1-(2,6-dimethyl-4-morpholinyl)-3-phenoxy-2-propanol hydrochloride has a short half-life and may need to be administered multiple times throughout an experiment to maintain its effects. In addition, 1-(2,6-dimethyl-4-morpholinyl)-3-phenoxy-2-propanol hydrochloride can have off-target effects on other receptors in the body, which can complicate interpretation of results.

Future Directions

There are a number of potential future directions for research on 1-(2,6-dimethyl-4-morpholinyl)-3-phenoxy-2-propanol hydrochloride. One area of interest is the use of 1-(2,6-dimethyl-4-morpholinyl)-3-phenoxy-2-propanol hydrochloride in the treatment of cancer. Studies have shown that 1-(2,6-dimethyl-4-morpholinyl)-3-phenoxy-2-propanol hydrochloride can inhibit the growth and spread of certain types of cancer cells, and there is growing interest in exploring its potential as a cancer treatment.
Another area of interest is the use of 1-(2,6-dimethyl-4-morpholinyl)-3-phenoxy-2-propanol hydrochloride in the treatment of addiction. While early studies have shown promising results, more research is needed to fully understand the potential of 1-(2,6-dimethyl-4-morpholinyl)-3-phenoxy-2-propanol hydrochloride as an addiction treatment.
Overall, 1-(2,6-dimethyl-4-morpholinyl)-3-phenoxy-2-propanol hydrochloride is a versatile and widely studied compound with a range of potential applications in scientific research. While there are some limitations to its use, its well-established safety profile and relatively low cost make it an attractive option for researchers in a variety of fields.

properties

IUPAC Name

1-(2,6-dimethylmorpholin-4-yl)-3-phenoxypropan-2-ol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23NO3.ClH/c1-12-8-16(9-13(2)19-12)10-14(17)11-18-15-6-4-3-5-7-15;/h3-7,12-14,17H,8-11H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXALASLPLBPEJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)CC(COC2=CC=CC=C2)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.81 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2,6-Dimethylmorpholin-4-yl)-3-phenoxypropan-2-ol;hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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